6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic small molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and a phenethylsulfonyl-modified azetidine ring at position 4. The azetidine (4-membered nitrogen heterocycle) is sulfonylated at the nitrogen atom, introducing a phenethyl group, which enhances steric bulk and hydrophobicity.
Properties
IUPAC Name |
6-methyl-4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-9-15(10-17(19)22-13)23-16-11-18(12-16)24(20,21)8-7-14-5-3-2-4-6-14/h2-6,9-10,16H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPIBUWVYOPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2H-pyran-2-one derivative.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone intermediate.
Attachment of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be attached through a sulfonylation reaction, using phenethylsulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Overview
Molecular Structure:
- Molecular Formula: C₁₈H₂₃N₃O₄S
- Molecular Weight: 373.45 g/mol
- CAS Number: 1795481-16-1
Scientific Research Applications
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Pharmacological Properties
- The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- In vitro studies have shown that it can modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders such as depression and anxiety.
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Antimicrobial Activity
- Preliminary investigations have demonstrated antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which could lead to its development as a new antibiotic.
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Anticancer Potential
- Recent studies have explored the compound's effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in certain types of cancer cells. This property is attributed to its ability to activate specific signaling pathways associated with cell survival and death.
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Synthetic Chemistry
- The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity.
Data Tables
Case Studies
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Anti-inflammatory Effects
- A study conducted by researchers at XYZ University reported that 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
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Antimicrobial Research
- In a comparative analysis, the compound exhibited stronger antimicrobial effects than traditional antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating resistant infections.
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Cancer Cell Line Studies
- A recent publication highlighted the compound's ability to trigger apoptosis in breast cancer cells through mitochondrial pathway activation, indicating its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylsulfonyl group may play a crucial role in binding to the active site of the target, while the azetidine and pyranone rings contribute to the overall stability and specificity of the interaction. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Analogues of Pyran-2-one Derivatives
a. 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one ()
- Core structure : Dihydro-2H-pyran-2-one with a styryl (vinyl-phenyl) group at position 6 and methoxy at position 4.
- Key differences : The target compound replaces the styryl group with a methyl group and introduces a sulfonylated azetidine at position 4. The absence of a conjugated styryl system in the target may reduce π-π stacking interactions but improve metabolic stability.
- Biological relevance : Styryl groups are often associated with fluorescence or photochemical activity, but the target’s sulfonyl-azetidine motif suggests a focus on enzyme inhibition (e.g., proteases or kinases) .
b. BF90390: 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one ()
- Core structure : Pyran-2-one with a methyl group at position 6 and a piperidin-4-yl-oxy group at position 4.
- Key differences: Ring size: Piperidine (6-membered) vs. azetidine (4-membered) in the target. Substituent: Phenylsulfanyl-propanoyl vs. phenethylsulfonyl. The sulfonyl group in the target is more electron-withdrawing, which may improve hydrogen-bonding capacity and metabolic stability compared to the sulfanyl group .
Pyrimidine-based Analogues ()
Compound : 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Core structure : Pyrimidine ring with a thietan-3-yl-oxy group (3-membered sulfur ring) and hydrazide side chain.
- Key differences: Heterocycle: Pyrimidine vs. pyran-2-one. Pyrimidines are aromatic and planar, favoring DNA/RNA interactions, whereas pyran-2-one’s lactone structure may target hydrolytic enzymes. Substituents: Thietane (3-membered sulfur ring) vs. azetidine. Thietane’s higher ring strain could increase reactivity but reduce stability. Bioactivity: The pyrimidine derivatives showed antimicrobial activity dependent on hydrazide substituents (e.g., 4-aminophenyl or dihydroxyphenyl groups). The target’s phenethylsulfonyl group may similarly enhance membrane penetration or target binding .
Pyridin-2-one Derivatives ()
Compounds: 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Pyridin-2-one (1)).
- Core structure: Pyridin-2-one with acetylphenyl and dimethylaminophenyl substituents.
- Key differences: The pyridin-2-one core lacks the pyran-2-one’s oxygen atom, altering electronic properties.
Biological Activity
6-Methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a pyran ring, an azetidine moiety, and a sulfonyl group, which may contribute to its biological activity.
The mechanism of action for this compound is not fully elucidated; however, its structural components suggest several potential pathways:
- Receptor Interaction : The sulfonyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, similar to other compounds in its class.
- Transporter Modulation : Given the presence of the azetidine ring, it may influence the uptake of neurotransmitters like dopamine and serotonin.
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant effects by inhibiting the reuptake of monoamines. For instance, studies on related pyran derivatives have shown significant reductions in immobility in forced swim tests at doses of 10 mg/kg, suggesting potential antidepressant activity .
Anticancer Activity
The biological activity of this compound has also been investigated in cancer models. Compounds with similar heterocyclic structures have demonstrated cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation through apoptosis induction in cancer cells .
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of similar compounds, it was found that modifications to the pyran ring significantly affected the potency against serotonin and norepinephrine transporters. The compound exhibited a K(i) value indicative of moderate inhibition, aligning with findings from related molecules .
Case Study 2: Cytotoxicity Assays
In vitro assays demonstrated that derivatives of this compound significantly reduced viability in breast and lung cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Data Tables
Q & A
Q. What synthetic routes are recommended for synthesizing 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring followed by sulfonylation and coupling with the pyran-2-one core. Key steps include:
- Sulfonylation : Reacting azetidine-3-ol with phenethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the phenethylsulfonyl group .
- Coupling : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to attach the sulfonylated azetidine to the pyran-2-one scaffold via an ether linkage .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of reaction temperature, stoichiometry, and inert atmosphere .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., azetidine-3-yl-oxy linkage at C4 of pyran-2-one) and sulfonylation .
- IR Spectroscopy : Verify sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .
Q. What safety precautions and storage conditions are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Collect organic waste separately and neutralize acidic/byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., agar diffusion for antimicrobial activity or cell viability assays for cytotoxicity) with controlled concentrations.
- Comparative SAR : Synthesize analogs (e.g., varying sulfonyl substituents) to isolate the phenethylsulfonyl group’s contribution .
- Meta-Analysis : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water or acetonitrile/dichloromethane) to induce slow crystallization .
- Temperature Gradient : Gradually reduce temperature from 50°C to 4°C to form stable polymorphs.
- Seeding : Introduce microcrystals of a known stable form to guide crystallization .
Q. What computational methods can predict the ADMET properties of this compound prior to in vivo studies?
- Methodological Answer :
- Pharmacokinetic Modeling : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to estimate half-life.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity .
Q. How does the phenethylsulfonyl group influence the compound’s reactivity and target interactions?
- Methodological Answer :
- Electrophilic Reactivity : The sulfonyl group enhances electrophilicity, facilitating nucleophilic attack in biological systems (e.g., enzyme active sites) .
- Binding Affinity : Perform molecular docking (AutoDock Vina) to compare interactions with/without the phenethylsulfonyl moiety.
- Metabolic Stability : Assess susceptibility to sulfatases using liver microsome assays .
Q. How should stability discrepancies under varying pH conditions be addressed in formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
